molecular formula C9H15BrO2 B2832832 Methyl 4-(bromomethyl)cyclohexanecarboxylate CAS No. 1331776-42-1

Methyl 4-(bromomethyl)cyclohexanecarboxylate

Cat. No.: B2832832
CAS No.: 1331776-42-1
M. Wt: 235.121
InChI Key: BXJXDCCSZTVLTR-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)cyclohexanecarboxylate: is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . It is a derivative of cyclohexane, featuring a bromomethyl group and a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction proceeds via a free radical mechanism, where the bromine molecule is split into bromine radicals that react with the methyl group on the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the ester group can participate in hydrolysis and reduction reactions . These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

  • Methyl 4-chloromethylcyclohexanecarboxylate
  • Methyl 4-iodomethylcyclohexanecarboxylate
  • Methyl 4-fluoromethylcyclohexanecarboxylate

Comparison: Methyl 4-(bromomethyl)cyclohexanecarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(bromomethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJXDCCSZTVLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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